S-dodecyl ethanethioate
Description
Structure
3D Structure
Properties
CAS No. |
10478-23-6 |
|---|---|
Molecular Formula |
C14H28OS |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
S-dodecyl ethanethioate |
InChI |
InChI=1S/C14H28OS/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 |
InChI Key |
XGMYCEAOOAQZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for S Dodecyl Ethanethioate and Its Analogues
Established Synthetic Pathways for Thioesters
Traditional methods for synthesizing thioesters have been well-documented, offering reliable and versatile routes to these important sulfur-containing compounds. These pathways often involve nucleophilic substitution or the use of organometallic reagents.
Nucleophilic Substitution Reactions with Thioacetate (B1230152) Salts
A prevalent and straightforward method for the synthesis of thioesters is the reaction of an alkyl halide with a thioacetate salt. wikipedia.org This SN2 reaction provides a direct route to the desired thioester.
The reaction between an alkyl halide and potassium thioacetate is a classic and widely used method for the preparation of thioacetate esters. wikipedia.orgthieme-connect.com In this reaction, the thioacetate anion acts as a nucleophile, displacing the halide from the alkyl chain to form the C-S bond of the thioester. For the synthesis of S-dodecyl ethanethioate, 1-bromododecane (B92323) or a similar dodecyl halide would be treated with potassium thioacetate. wikipedia.org This method is advantageous due to the commercial availability and stability of potassium thioacetate. thieme-connect.com The general reaction is as follows:
CH₃COSK + RX → CH₃COSR + KX wikipedia.org
Where R is an alkyl group and X is a halide.
This reaction is not limited to alkyl halides; aryl and vinyl halides can also be used, often with the aid of a catalyst. thieme-connect.com
The choice of solvent and reaction conditions can significantly influence the efficiency and outcome of the nucleophilic substitution reaction between alkyl halides and potassium thioacetate. Aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed to dissolve the reactants and facilitate the reaction. researchgate.netresearchgate.net However, studies have shown that in some cases, particularly with aryl iodides, non-polar solvents like toluene (B28343) can be more effective, while polar solvents may lead to low or no conversion. researchgate.net The use of a polymer-supported sodium thioacetate has been explored as a means to simplify product purification, allowing for the reaction to proceed under mild, nonaqueous conditions with high yields. researchgate.net In this case, the spent reagent can be easily removed by filtration. researchgate.net
Microwave irradiation has also been utilized to accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating. rsc.org The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAH), can be beneficial, especially in aqueous or biphasic systems. rsc.org
| Reactants | Catalyst/Conditions | Solvent | Product | Yield |
| Alkyl Halide, Potassium Thioacetate | Room Temperature | Nonaqueous | S-Alkyl Thioacetate | High |
| Aryl Iodide, Potassium Thioacetate | CuI/1,10-phenanthroline | Toluene | S-Aryl Thioacetate | Good to Excellent |
| Benzyl Thiocyanate, Alkyl Halide, Thiourea | Microwave, K₃PO₄ | Water | Asymmetric Disulfide | Moderate to Excellent |
Thioesterification via Grignard Reagents from Esters and Thiols
A more recent and highly efficient method for the synthesis of thioesters involves the use of Grignard reagents to facilitate the reaction between esters and thiols. nih.govacs.org This approach is particularly valuable for the thioesterification of common and readily available alkyl esters, which has traditionally been challenging. nih.govacs.org
In this method, a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), is used to activate the thiol, forming a magnesium thiolate in situ. nih.govacs.org This species then readily reacts with an ester to yield the corresponding thioester. For the synthesis of this compound analogues, a suitable ester would be reacted with 1-dodecanethiol (B93513) in the presence of a Grignard reagent. nih.gov This method offers several advantages, including mild reaction conditions, high yields (up to 99%), and excellent functional group tolerance. nih.gov It also provides a safer alternative to the use of pyrophoric reagents like trimethylaluminum (B3029685) (AlMe₃), which were previously used for similar transformations. nih.govacs.org
The general applicability of this method has been demonstrated with a variety of aromatic and aliphatic esters. nih.govacs.org
| Ester Substrate | Thiol | Grignard Reagent | Product | Yield |
| Methyl 4-methoxybenzoate | 1-Dodecanethiol | iPrMgCl | S-Dodecyl 4-methoxybenzothioate | 94% |
| Methyl benzoate | 1-Dodecanethiol | iPrMgCl | S-Dodecyl benzothioate | 93% |
| Methyl p-toluate | 1-Dodecanethiol | iPrMgCl | S-Dodecyl 4-methylbenzothioate | 77% |
| Methyl m-toluate | 1-Dodecanethiol | iPrMgCl | S-Dodecyl 3-methylbenzothioate | 97% |
| Methyl o-toluate | 1-Dodecanethiol | iPrMgCl | S-Dodecyl 2-methylbenzothioate | 97% |
Addition Reactions of Cyclic Ethers with S-Dodecyl Thioacetate
While less common for the direct synthesis of this compound itself, the ring-opening of cyclic ethers with thioacetate is a known method for producing functionalized thioesters. In this type of reaction, a cyclic ether, such as an epoxide, is opened by a nucleophilic attack from the thioacetate anion. This results in the formation of a thioester with a hydroxyl group at the β-position relative to the sulfur atom.
The reaction of epoxides with potassium thioacetate can be catalyzed by various means, including poly(vinyl pyridine)-supported ceric(IV) complexes, which allow for mild reaction conditions and high regio- and stereoselectivity. researchgate.net This method provides a route to β-hydroxy thioesters, which can be valuable intermediates for further synthetic transformations.
Advanced and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of "green" approaches for the production of thioesters.
One such approach involves the direct reaction of tertiary thioamides with alkyl halides in water, using catalytic amounts of sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method allows for the synthesis of thioesters in an aqueous medium, avoiding the use of volatile organic solvents. rsc.org
Another green strategy utilizes photocatalysis. acs.orgnih.gov For instance, a photocatalytic oxidative radical addition of thioic acid to an alkene has been developed for the synthesis of α-keto thioesters. acs.orgnih.gov This reaction employs an organic photocatalyst, oxygen as a green oxidant, a green solvent like ethyl acetate, and visible light as a sustainable energy source, with water being the only byproduct. acs.orgnih.gov
Efforts to improve the sustainability of traditional methods have also been reported, such as using the safer coupling reagent T3P in the greener solvent cyclopentanone (B42830) for the condensation of thiols and carboxylic acids. wikipedia.org
| Method | Key Features | Advantages |
| Tertiary Thioamide and Alkyl Halide Reaction | Aqueous medium, catalytic NaI, HTAB, DABCO | Avoids organic solvents |
| Photocatalytic Oxidative Radical Addition | Organic photocatalyst, O₂, visible light | Green oxidant, sustainable energy source, water byproduct |
| Modified Condensation | T3P coupling reagent, cyclopentanone solvent | Safer reagent, greener solvent |
Microwave-Assisted Synthesis of Thioacetates and Subsequent Thiol Generation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages in terms of speed, efficiency, and yield. amazonaws.comnih.gov This technology has been effectively applied to the synthesis of thioacetates, which can then be converted to the corresponding thiols.
One notable approach involves a one-pot synthesis that directly converts alkyl halides to thiols using potassium thioacetate as an economical thiol source. amazonaws.com This method, which is applicable to a range of alkyl halides including straight-chain, branched, and cyclic variants, has been shown to be 6 to 24 times faster than traditional synthetic routes, achieving isolated yields of over 90%. amazonaws.com The process typically involves heating the alkyl halide and potassium thioacetate in a solvent like methanol (B129727) within a sealed microwave reaction vessel. amazonaws.com The reaction proceeds through the nucleophilic substitution of the halide by the thioacetate anion, followed by in-situ or subsequent hydrolysis to generate the thiol.
The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture through dipole rotation and ion migration, leading to a rapid increase in temperature and pressure. amazonaws.com This controlled and efficient energy transfer minimizes the formation of byproducts and decomposition of the desired products, which can be a significant issue with conventional heating methods. amazonaws.com
A general procedure for this microwave-assisted synthesis is as follows:
The alkyl halide is combined with a 1.3 to 1 molar ratio of potassium thioacetate in a microwave reaction vessel.
A suitable solvent, such as methanol, is added.
The vessel is sealed and subjected to a microwave heating program, which typically includes a ramp to the target temperature followed by a holding period. amazonaws.com
This methodology provides a rapid and high-yielding route to thiols from their corresponding thioacetates, showcasing the significant advantages of microwave-assisted synthesis in modern organic chemistry.
Catalytic Synthesis Routes for Thioesters
Catalytic methods for thioester synthesis offer a more efficient and environmentally friendly alternative to stoichiometric reagents. acs.org Various catalytic systems have been developed to facilitate the formation of the C-S bond in thioesters.
One prominent method involves the use of a ruthenium-acridine complex as a catalyst for the dehydrogenative coupling of thiols and alcohols, producing H₂ as the sole byproduct. acs.orgnih.gov This approach is notable for its atom economy and green credentials. nih.gov The same catalytic system has also been successfully employed for the hydrogenation of thioesters to the corresponding alcohols and thiols, demonstrating its versatility. acs.orgnih.gov The hydrogenation reaction tolerates a range of functional groups, including amides, esters, and carboxylic acids. acs.org
Another effective catalytic route is the trifluoroacetic acid (TFA)-catalyzed reaction of carboxylic acids and thiols. researchgate.net This method provides a general and facile pathway to thioesters under mild conditions. researchgate.net The reaction of a carboxylic acid with a thiol in the presence of TFA leads to the formation of the corresponding thioester with good yields. researchgate.net
Additionally, zinc oxide has been utilized as a recyclable catalyst for the synthesis of thioesters from acyl chlorides and thiols under solvent-free conditions at room temperature. researchgate.net This method is characterized by its mild reaction conditions, short reaction times, and excellent product yields. researchgate.net
The development of these catalytic routes has significantly advanced the synthesis of thioesters, providing chemists with a range of tools to access these important molecules with greater efficiency and selectivity.
Synthesis of Functionalized this compound Derivatives
The ability to introduce specific functionalities into the this compound structure opens up possibilities for creating molecules with tailored properties for a wide range of applications.
Incorporation of Specific Molecular Architectures (e.g., Biphenyl (B1667301) Moieties)
The incorporation of specific molecular architectures, such as biphenyl moieties, into thioester structures can impart unique physical, chemical, and biological properties. rsc.org The synthesis of such derivatives often involves multi-step processes that leverage established coupling reactions.
A variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful tools for the formation of the biaryl linkage. rsc.org For instance, a synthetic strategy could involve the preparation of a halo-functionalized dodecyl thioacetate, which can then be coupled with a biphenylboronic acid derivative via a Suzuki-Miyaura reaction.
The general synthetic approach would be:
Functionalization of a Precursor: A precursor molecule, such as a diol or a halide, is functionalized to introduce a thiol or a group that can be converted to a thiol.
Introduction of the Biphenyl Moiety: The biphenyl group is introduced using a suitable cross-coupling reaction.
Thioester Formation: The resulting molecule is then reacted with an acetylating agent to form the final this compound derivative containing the biphenyl moiety.
The choice of synthetic route and reaction conditions is crucial for achieving high yields and selectivity, particularly when dealing with complex molecules that may contain other functional groups.
Strategies for Introducing Reactive End-Groups
The introduction of reactive end-groups onto the this compound backbone allows for further chemical modification and conjugation to other molecules or surfaces. This is particularly important in materials science and bioconjugation chemistry.
Several strategies can be employed to introduce reactive functionalities:
Starting with a Functionalized Thiol: A common approach is to begin the synthesis with a dodecanethiol derivative that already contains the desired reactive group at the opposite end of the alkyl chain. For example, using a hydroxy-terminated or amino-terminated dodecanethiol in the thioesterification reaction would yield an this compound with a terminal hydroxyl or amino group.
Post-Synthetic Modification: Alternatively, a non-functionalized this compound can be synthesized first, followed by a post-synthetic modification step to introduce the reactive group. This might involve, for example, the selective oxidation of a terminal methyl group or the functionalization of a double bond introduced at the end of the alkyl chain.
Enzyme-Assisted Generation: Enzymatic methods can also be utilized for the generation of thiols from their more stable thioacetate precursors. imreblank.ch Lipases and esterases have been shown to efficiently hydrolyze thioacetates to produce the corresponding thiols in aqueous media. imreblank.ch This strategy allows for the in-situ generation of the reactive thiol group under mild conditions, which can be advantageous when working with sensitive molecules. For instance, a chemoenzymatic approach can be used where a precursor molecule is first chemically synthesized and then subjected to enzymatic hydrolysis to unmask the reactive thiol group. imreblank.ch
These strategies provide a versatile toolbox for the synthesis of functionalized this compound derivatives with a wide range of reactive end-groups, enabling their use in a variety of advanced applications.
Mechanistic Investigations of Reactions Involving S Dodecyl Ethanethioate
Elucidation of Reaction Mechanisms in Thioester Formation
The synthesis of S-dodecyl ethanethioate, a thioester, is primarily achieved through thioesterification, a process that involves the reaction of a thiol with a carboxylic acid or its derivative. One common and efficient method is the direct coupling of dodecanethiol with an activated carboxylic acid, such as an acyl chloride or an acid anhydride.
The fundamental mechanism is a nucleophilic acyl substitution. In this reaction, the sulfur atom of the thiol (dodecanethiol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).
Mechanism with Acetyl Chloride:
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of dodecanethiol attacks the carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the sulfur atom bears a positive charge.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled.
Deprotonation: A weak base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction mixture, removes the proton from the positively charged sulfur atom. This neutralizes the intermediate and yields the final product, this compound, along with a protonated base (e.g., triethylammonium (B8662869) chloride).
A variety of catalysts and reaction conditions can be employed to facilitate this transformation, including organophosphorus-catalyzed umpolung reactions and methods driven by visible light. organic-chemistry.org For instance, yttrium-based catalysts have been shown to facilitate the direct thioesterification of aldehydes with thiols under solvent-free conditions, providing an atom-efficient route to thioester synthesis. organic-chemistry.org
Mechanistic Aspects of Thioacetate (B1230152) Cleavage to Thiols (Deprotection)
The acetyl group in this compound serves as a protecting group for the thiol functionality. Its removal, or deprotection, is a critical step in many synthetic applications to liberate the free thiol, dodecanethiol. This can be accomplished through several mechanistic pathways.
Base-catalyzed hydrolysis, or saponification, is a common method for cleaving the thioester bond. The mechanism is analogous to the saponification of esters and proceeds via a nucleophilic acyl substitution pathway, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of this compound.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.
Leaving Group Ejection: The intermediate collapses, and the C-S bond is cleaved. The dodecanethiolate anion (RS⁻) is ejected as the leaving group, which is a better leaving group than the corresponding alkoxide in an ester. This step forms acetic acid.
Proton Transfer: In the basic medium, the newly formed acetic acid is immediately deprotonated by a hydroxide ion. Simultaneously, the dodecanethiolate anion is protonated by water (or a subsequent acidic workup step) to yield the final product, dodecanethiol.
Under most environmentally relevant conditions, base catalysis is typically required for the hydrolysis of thioesters, as neutral hydrolysis is very slow. viu.ca
Reductive methods offer an alternative pathway for the cleavage of the thioacetate group. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can be used.
The mechanism with a hydride reagent like LiAlH₄ involves the following steps:
Hydride Attack: A hydride ion (H⁻) from the reducing agent attacks the carbonyl carbon of this compound.
Tetrahedral Intermediate Formation: This forms a tetrahedral intermediate with a negatively charged oxygen atom, which is coordinated to the metal cation (Li⁺/Al³⁺).
Cleavage and Thiolate Formation: The intermediate collapses, cleaving the C-S bond and releasing the dodecanethiolate anion.
Protonation: An aqueous or acidic workup is required to protonate the thiolate anion, yielding dodecanethiol.
Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a silane (B1218182) like triethylsilane has also been described for the reduction of thioesters to aldehydes, which can be a related deprotection strategy under specific conditions. organic-chemistry.org
Once this compound is deprotected to form the dodecanethiolate anion (C₁₂H₂₅S⁻), this nucleophilic species can participate in thiolate-disulfide interchange reactions. This reaction is highly relevant in systems where disulfide bonds are present. The interchange is a substitution reaction where a thiolate anion attacks a sulfur atom of a disulfide bond (R'-S-S-R').
The mechanism is generally considered to be a bimolecular nucleophilic substitution (Sₙ2). nih.govacs.org
Nucleophilic Attack: The dodecanethiolate anion attacks one of the sulfur atoms of the disulfide bond.
Transition State: The reaction proceeds through a linear, trisulfide-like transition state where the negative charge is delocalized over the attacking sulfur, the central sulfur, and the leaving sulfur atom ([δ⁻S···S···Sδ⁻]). nih.govacs.org
Displacement: A new disulfide bond is formed, and a new thiolate anion (R'S⁻) is displaced.
Computational studies using Density Functional Theory (DFT) have shown that for sterically unhindered reactants, this Sₙ2-like transition state is very close in energy to a trisulfur (B1217805) anionic intermediate, making the distinction subtle. acs.orgresearchgate.net However, for more sterically hindered systems, the Sₙ2 displacement pathway is distinctly preferred. acs.org This reversible reaction is crucial in protein folding, where it facilitates the correct formation and rearrangement of disulfide bridges. acs.org
Chain Transfer Mechanisms in Polymerization Processes
While simple thiols like dodecyl mercaptan are common CTAs, thioesters can participate in more complex controlled radical polymerization processes, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT relies on a rapid equilibrium between active, propagating polymer radicals and dormant polymeric thio-compounds.
The core RAFT mechanism involves a sequence of addition-fragmentation steps:
Reversible Addition: A propagating polymer radical (Pₙ•) adds to the C=S bond (in a dithioester, for example) or attacks the sulfur moiety of the CTA. In the context of this compound, the transfer would likely occur via attack at the sulfur atom, although it is less efficient than dedicated RAFT agents.
Intermediate Radical Formation: This addition forms an intermediate radical.
Fragmentation: This intermediate radical can fragment in either the forward or reverse direction. Fragmentation can either regenerate the starting species or release a new radical (the leaving group radical, R•) and form a new dormant polymer chain (a macro-CTA).
Re-initiation: The expelled radical (R•) then initiates the polymerization of a new monomer, starting a new propagating chain.
Data Tables
Table 1: Comparison of Deprotection Mechanisms for this compound
| Mechanism | Reagents | Key Intermediate | Final Product | Mechanistic Class |
| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/solvent | Tetrahedral alkoxide-like intermediate | Dodecanethiol | BAC2 |
| Reductive Deprotection | LiAlH₄ or NaBH₄, followed by H₃O⁺ workup | Tetrahedral intermediate | Dodecanethiol | Nucleophilic addition/reduction |
| Thiolate-Disulfide Interchange | R'-S-S-R' (after deprotection) | Linear trisulfide-like transition state acs.org | New disulfide and new thiolate | Sₙ2 |
Nucleophilic Acyl Substitution Pathways in Thioester Reactivity
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including thioesters like this compound. This process involves the replacement of a leaving group on an acyl carbon with a nucleophile. The general mechanism is a two-step addition-elimination pathway. masterorganicchemistry.com In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl group is reformed by the elimination of the leaving group. libretexts.org
The reactivity of the carboxylic acid derivative in these reactions is influenced by both steric and electronic factors. libretexts.org Electronically, the polarization of the acyl group and the stability of the leaving group are critical. A more polarized acyl group is more susceptible to nucleophilic attack, and a better leaving group (a weaker base) facilitates the elimination step. pressbooks.pub Thioesters, such as this compound, are generally more reactive than esters and amides but less reactive than acid chlorides and anhydrides. libretexts.org The reactivity of thioesters is attributed to the relatively good leaving group ability of the thiolate anion (RS⁻) and the moderate resonance stabilization of the thioester bond compared to the ester bond.
The nature of the nucleophile also dictates the reaction pathway. Strong, negatively charged nucleophiles typically react via a straightforward addition-elimination mechanism. masterorganicchemistry.com With neutral nucleophiles, the reaction can be acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon through protonation.
While specific kinetic studies on this compound are not extensively documented in publicly available literature, research on analogous thioesters provides valuable insights into its probable reactivity in nucleophilic acyl substitution reactions. Studies on the hydrolysis and aminolysis of various thioesters reveal key mechanistic details and reactivity trends that are applicable to this compound.
Research on the hydrolysis of thioesters indicates that the reaction can proceed via pH-independent, acid-catalyzed, and base-catalyzed pathways. For instance, a study on S-methyl thioacetate in water identified rate constants for these different hydrolysis conditions. sapub.org
In the context of aminolysis, which is a crucial reaction for forming amide bonds, thioesters show selectivity over hydrolysis. Kinetic studies on p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates demonstrated this selectivity, which is a significant aspect of bioconjugation chemistry where aminolysis of reactive esters must compete with hydrolysis. beilstein-journals.orgresearchgate.net
The reaction of thioesters with other nucleophiles, such as thiols (thiol-thioester exchange), is also a significant pathway. The rate of thiol-thioester exchange can be considerably faster than hydrolysis under specific conditions. For S-methyl thioacetate, the second-order rate constant for exchange with 2-sulfonatoethanethiolate was found to be significantly higher than the rate of hydrolysis at neutral pH. sapub.org
The following interactive data tables summarize kinetic data from studies on thioesters that serve as models for the reactivity of this compound.
Table 1: Hydrolysis Rate Constants for a Model Alkyl Thioester (S-Methyl Thioacetate) in Water
| Hydrolysis Pathway | Rate Constant |
| Acid-Mediated (ka) | 1.5 x 10-5 M-1s-1 |
| Base-Mediated (kb) | 1.6 x 10-1 M-1s-1 |
| pH-Independent (kw) | 3.6 x 10-8 s-1 |
Data sourced from a study on S-methyl thioacetate, a structural analog of this compound. sapub.org
Table 2: Comparative Half-Lives for Hydrolysis and Thiol-Thioester Exchange of a Model Alkyl Thioester (S-Methyl Thioacetate) at pH 7 and 23°C
| Reaction | Conditions | Half-Life |
| Hydrolysis | pH 7 | 155 days |
| Thiol-Thioester Exchange | [2-sulfonatoethanethiolate] = 1 mM | 38 hours |
This data, from research on S-methyl thioacetate, illustrates the kinetic preference for thiol-thioester exchange over hydrolysis under these conditions. sapub.org
Table 3: Kinetic Data for Hydrolysis and Aminolysis of Model Thioester Analogs
| Compound | Reaction | Observed Rate Constant (kobs) at pH 8.5 |
| p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Hydrolysis | ~1.5 x 10-4 s-1 |
| p-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Aminolysis with 0.1 M Glycinamide | ~4.5 x 10-4 s-1 |
| m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Hydrolysis | ~1.0 x 10-4 s-1 |
| m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetate | Aminolysis with 0.1 M Glycinamide | ~4.0 x 10-4 s-1 |
These findings for 2-S-phosphorylacetate esters highlight the greater rate of aminolysis compared to hydrolysis, a principle that likely extends to this compound. beilstein-journals.orgresearchgate.net
Advanced Applications and Functionalization of S Dodecyl Ethanethioate
Polymer Chemistry and Polythioester Materials Science
The thioester group in S-dodecyl ethanethioate and related compounds is central to their utility in polymer science, particularly in the synthesis of polythioesters. These polymers are gaining attention as materials for degradable and recyclable applications.
Role as Initiators or Monomers in Ring-Opening Polymerization (ROP)
This compound is relevant in the context of ring-opening polymerization (ROP) of thionolactones, a key method for producing polythioesters. While not typically a monomer itself, the thioacetate (B1230152) functional group, often in the form of a salt like tetrabutylammonium (B224687) thioacetate, serves as a competent and mild initiator for this type of polymerization. kit.edunih.gov The process involves a two-step approach: first, the conversion of lactones into thionolactones, and second, the ROP of these thionolactones initiated by the thioacetate anion. kit.edunih.gov
This method is advantageous as it avoids the harsh reagents used in other polymerization techniques. kit.edunih.gov The primary driving force for the polymerization is the significant energy released during the isomerization of the carbon-sulfur double bond (C=S) in the thionolactone to a carbon-oxygen double bond (C=O) in the resulting polythioester backbone. nih.gov This energetic driving force is so substantial that it enables the polymerization of even unstrained macrocycles, a feat not achievable through traditional ROP of thiolactones, which relies on the release of ring-strain energy. nih.gov
Control of Polymer Dispersity and Molecular Weight
Achieving control over polymer molecular weight and maintaining a narrow dispersity (a measure of the uniformity of polymer chain lengths) are critical for producing materials with predictable properties. In thioacetate-initiated ROP of thionolactones, several factors influence this control.
One of the primary challenges that broadens polymer dispersity is the occurrence of chain transfer reactions. kit.edunih.gov To investigate this, a model reaction was conducted using S-dodecyl benzothioate (a related model thioester) with thioacetic acid. The results showed an equilibration between the starting materials and the formation of this compound, confirming that chain transfer is a feasible and significant side reaction in this system. kit.edunih.gov While this process can broaden dispersity, other side reactions like backbiting (where the polymer chain attacks itself) were found to be minimal for most substrates. kit.edunih.gov
Kinetic experiments have demonstrated first-order behavior for this polymerization system, and while lower dispersities have been achieved with certain monomers, highly controlled polymerizations with dispersities around 1.1 have not yet been realized through this specific method. kit.edunih.gov
Below is a table summarizing the performance of different initiator systems in the ROP of thionovalerolactone, highlighting the effectiveness of the thioacetate salt.
| Initiator System | Base | Additive | Conversion (%) | Dispersity (Đ) |
| Thioacetic Acid | DBU | - | 95 | 1.51 |
| - | DBU | - | 77 | 1.62 |
| Thioacetic Acid | DBU | HFIP | 38 | 1.55 |
| Thioacetic Acid | DBU | Diphenylmethanol | 53 | 1.58 |
| Thioacetic Acid | TBD | - | 95 | 1.48 |
| Tetrabutylammonium Thioacetate | - | - | 95 | 1.45 |
| Thioacetic Acid | P2-t-Bu | - | 95 | 1.48 |
| Data derived from studies on the polymerization of thionovalerolactone. kit.edunih.gov |
Depolymerization Studies of Polythioesters and Product Recovery
The chemical recyclability of polythioesters is a significant area of research, focusing on the ability to depolymerize the polymer back into its monomeric units for recovery and reuse. Studies have shown that polythioesters can be effectively depolymerized. kit.edu
One successful method involves a chain scission reaction initiated by a combination of dodecanethiol and the organocatalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). kit.edu The proposed mechanism involves trans-thioesterification between the dodecanethiol and the polymer's thioester backbone. This creates a thiolate chain end that then engages in continuous backbiting reactions, expelling the corresponding small molecule thiolactones until depolymerization is complete. kit.edu This process has demonstrated high efficiency, with isolated yields for the recovered thiolactone monomers ranging from 50% to 88%. kit.edu
Functionalization of Polymeric Backbones via Thioacetate Moieties
The thioacetate group serves as a valuable "masked" thiol, providing a pathway for creating end-functionalized polymers that can be modified after polymerization. researchgate.netcore.ac.uk Initiators carrying a thioacetate group can be used in controlled polymerization techniques, such as the cationic ring-opening polymerization (cROP) of 2-alkyl-2-oxazolines, to install a thioacetate group at the polymer chain's terminus. kit.eduresearchgate.netcore.ac.uk
Once the polymerization is complete, the thioacetate group can be easily cleaved under mild conditions, for instance, using an organic base like triazabicyclodecene, to expose a highly reactive mercapto (thiol) terminus. researchgate.netcore.ac.uk This free thiol group is then available for a variety of subsequent "click" chemistry reactions, such as Michael additions with acrylates or thiol-ene reactions. kit.eduresearchgate.netrsc.org This post-polymerization modification strategy allows for the covalent attachment of a wide range of functional molecules, creating a new generation of precisely engineered polymers for applications in surface patterning and biomaterials. kit.eduresearchgate.netrsc.org This method is a powerful tool for tailoring polymer properties by introducing specific functionalities at a defined position on the polymer chain. warwick.ac.uk
Surface Chemistry and Self-Assembled Monolayers (SAMs)
This compound and similar alkanethioacetates are also studied for their ability to form self-assembled monolayers (SAMs) on metal surfaces, which is crucial for modifying surface properties for applications in electronics, sensors, and nanotechnology.
Adsorption Characteristics of this compound on Metal Surfaces (e.g., Gold)
The formation of SAMs on gold is most famously achieved using alkanethiols. sigmaaldrich.com However, alkanethioacetates like this compound have also been investigated as precursors for SAM formation. The process involves the direct adsorption of the thioacetate onto the gold surface, where the acetyl group is cleaved, leaving a chemisorbed alkylthiolate layer.
Comparative studies have revealed significant differences in the quality of SAMs derived from alkanethioacetates versus those from alkanethiols. acs.org Research using techniques such as ellipsometry, contact angle measurements, and spectroscopy has shown that SAMs generated from the direct adsorption of thioacetates are not as densely packed and are less well-ordered than the monolayers formed from the corresponding thiols. acs.org
Formation and Structural Integrity of Thioacetate-Derived SAMs
The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, and this compound serves as a valuable precursor in this process. The thioacetate group (–SCOCH₃) functions as a protecting group for the thiol (–SH) functionality. This protection is crucial because free thiols are susceptible to oxidation into disulfides or sulfoxides under ambient conditions, which can compromise the quality and reproducibility of SAMs. google.com By using the thioacetate form, the long-term stability of the molecule is ensured prior to its application. google.com
The direct formation of SAMs can occur through the adsorption of this compound onto a gold surface. sigmaaldrich.com However, the more common and effective method involves a deprotection step to generate the free thiol, 1-dodecanethiol (B93513), in situ or just before the assembly process. google.comsigmaaldrich.com This deprotection is a necessary step for the practical application of these agents and can be achieved under various conditions, including treatment with a base like sodium hydroxide (B78521). google.comsigmaaldrich.com Once the reactive thiol group is exposed, it readily chemisorbs onto noble metal surfaces, such as gold, silver, or palladium, leading to the spontaneous formation of an ordered monolayer. The structural integrity of the resulting SAM is highly dependent on the assembly conditions and the purity of the precursor.
Comparative Analysis with Alkanethiol-Derived SAMs
When comparing SAMs derived from thioacetate precursors to those formed directly from their corresponding free alkanethiols, distinct differences in structure and formation kinetics are observed. Research indicates that SAMs generated from the direct adsorption of alkanethioacetates are generally of lower quality than those produced from pure alkanethiols. sigmaaldrich.com
Key comparative points include:
Packing Density: SAMs from thioacetates are not as densely packed as those from alkanethiols. sigmaaldrich.com
Order and Crystallinity: The resulting monolayers from thioacetate precursors tend to be less well-ordered. sigmaaldrich.com
Adsorption Kinetics: The rate of adsorption for thioacetates onto a gold surface is slower compared to the rapid assembly of free thiols. sigmaaldrich.com
These differences are attributed to the bulkier thioacetate headgroup, which can sterically hinder the close packing of the alkyl chains, and the energy requirements of the in situ deprotection/adsorption process. Therefore, while the thioacetate group provides excellent stability for storage, deprotection to the free thiol is often preferred to achieve the highest quality, crystalline-like SAMs. sigmaaldrich.com
Interactive Data Table: Comparison of SAM Formation
| Feature | Thioacetate-Derived SAMs | Alkanethiol-Derived SAMs |
| Precursor Stability | High (Protected thiol) | Low (Prone to oxidation) |
| Formation Speed | Slower | Faster |
| Packing Density | Lower | Higher |
| Structural Order | Less ordered | More ordered, crystalline-like |
| Typical Method | Direct adsorption or in situ deprotection | Direct adsorption |
Application as Anchoring Groups in Molecular Electronics
In the field of molecular electronics, the ability to chemically bond single molecules or a monolayer of molecules to electrode surfaces is fundamental. The thiol group is one of the most effective and widely used anchoring groups for this purpose, particularly for gold electrodes. This compound plays a critical role as a stable, protected precursor to this essential thiol anchor. google.com
The fabrication of molecular and nano-electronic structures requires precise control over the molecule-electrode interface. google.com The thioacetate group allows for the stable handling and purification of the molecular components. Before or during the device assembly, the thioacetate is converted to the thiol, which then forms a robust covalent bond with the metal surface. google.comnih.gov This bond provides the necessary mechanical stability and electronic coupling for charge transport through the molecule. The use of a protected anchoring group like thioacetate is a key strategy to ensure the integrity and functionality of molecular electronic devices. google.com
Catalysis and Ligand Design
Potential as Ligands in Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble organometallic complex. youtube.comyoutube.com The ligands bound to the metal center are crucial as they modulate the catalyst's reactivity, selectivity, and stability. libretexts.org While this compound itself is not typically employed directly as a ligand, it serves as a convenient precursor for the in situ generation of 1-dodecanethiol.
Upon deprotection of the thioacetate, the resulting dodecanethiolate can coordinate to a metal center. Thiolate ligands can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity. This strategy is particularly useful when the free thiol is air-sensitive or difficult to handle. By introducing the thiol in its protected thioacetate form, it can be released under specific reaction conditions, allowing for controlled formation of the active catalytic species. google.com
Design of Surface-Active Sites in Heterogeneous Catalysis from Thioacetate Precursors
Heterogeneous catalysts operate at the interface between different phases, where reactions occur at specific locations known as active sites. tudelft.nlnih.govresearchgate.net The precise structure and chemical nature of these sites determine the catalyst's performance. This compound can be used as a molecular precursor to engineer and create well-defined active sites on the surface of a support material, such as metal oxides or nanoparticles.
The process involves anchoring the thioacetate molecule onto the support surface, followed by a chemical or thermal treatment. This treatment removes the acetyl protecting group, leaving a dodecanethiolate species bound to the surface. These anchored thiolates can function as the active sites themselves or can be used to modify the properties of existing metal sites on the support. The long dodecyl chain can create a specific hydrophobic microenvironment around the active site, potentially influencing reactant access and product selectivity. This bottom-up approach, using molecular precursors like this compound, allows for a more rational design of catalyst surfaces compared to traditional impregnation methods. lu.se
Supramolecular Chemistry and Advanced Material Fabrication
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. This compound is an amphiphilic molecule, possessing a polar head group (the thioacetate) and a long, nonpolar, lipophilic tail (the dodecyl chain). This amphiphilic character makes it a prime building block for creating self-assembling supramolecular structures.
The hydrophobic dodecyl chains tend to aggregate to minimize their contact with polar environments, a phenomenon known as the hydrophobic effect. This driving force, combined with other interactions like van der Waals forces, can lead to the spontaneous formation of organized assemblies such as micelles, vesicles, or monolayers at interfaces. nih.gov These structures are considered advanced materials with potential applications in areas like drug delivery and nanotechnology. nih.gov For instance, the dodecyl chain has been shown to be a key component in forming supramolecular associates between oligonucleotides and proteins. nih.gov By modifying the head group or the environment, the structure and properties of these assemblies can be tuned, making this compound and similar molecules versatile components for the bottom-up fabrication of functional materials.
Contribution to Self-Assembly Processes
This compound is a key compound in the field of nanotechnology, particularly for its role as a stable precursor in the formation of self-assembled monolayers (SAMs). The self-assembly process involves the spontaneous organization of molecules into ordered, two-dimensional structures on a substrate, a technique widely used to tailor the chemical and physical properties of surfaces.
The primary driving force for the assembly of alkanethiols on noble metal surfaces is the strong affinity between sulfur and the metal. For instance, the interaction between sulfur and gold is a stable, semi-covalent bond with a strength of approximately 45 kcal/mol. sigmaaldrich.com While dodecanethiol is the molecule that directly forms the monolayer, this compound serves as a more stable and less odorous precursor. The thioacetate group (ethanethioate) protects the reactive thiol group, preventing premature oxidation or disulfide formation, which can impede the formation of a well-ordered monolayer.
During the self-assembly process, the this compound is typically cleaved in situ on the substrate surface, often a noble metal like gold, to yield the active dodecanethiol molecule. This freshly generated dodecanethiol then chemisorbs onto the gold surface. The dodecyl chains, driven by van der Waals interactions, then arrange themselves into a densely packed, quasi-crystalline structure. sigmaaldrich.com For alkanethiol monolayers to form a well-ordered structure, a chain length of at least 10 carbon atoms is generally required. sigmaaldrich.com
The resulting dodecanethiol monolayer on a gold (111) surface typically forms a well-defined (√3 × √3)R30° structure. sigmaaldrich.com In this arrangement, the sulfur atoms are positioned in a hexagonal lattice with respect to the underlying gold atoms, and the alkyl chains are tilted at an angle of approximately 30 degrees from the surface normal to maximize the van der Waals forces between them. sigmaaldrich.comrsc.org The ability to form these highly ordered monolayers makes this compound an important molecule for applications in molecular electronics, biosensors, and corrosion protection. rsc.org
| Property | Description | Reference |
| Precursor Stability | The thioacetate group protects the thiol functionality from oxidation and disulfide formation prior to assembly. | sigmaaldrich.com |
| Assembly Mechanism | In-situ cleavage of the thioacetate on the substrate surface releases dodecanethiol, which then self-assembles. | sigmaaldrich.com |
| Driving Forces | 1. Strong sulfur-gold affinity (~45 kcal/mol). 2. Van der Waals interactions between dodecyl chains. | sigmaaldrich.com |
| Resulting Structure | Forms a highly ordered (√3 × √3)R30° structure on Au(111). | sigmaaldrich.comrsc.org |
| Chain Tilt Angle | Alkyl chains are tilted approximately 30° from the surface normal. | sigmaaldrich.comrsc.org |
Engineering of Functional Porous Microspheres
This compound is also utilized in the surface functionalization of porous microspheres, which are materials of great interest for applications such as catalysis, drug delivery, and separation science due to their high surface area and tunable porosity. rsc.orgrsc.org The introduction of specific functional groups onto the surface of these microspheres is crucial for tailoring their properties for specific applications.
The thioacetate group of this compound can be introduced onto the surface of pre-existing porous microspheres, such as those made from polymers or silica. For example, epoxy-functionalized porous microspheres can be modified through a thiol-epoxy "click" reaction, where the thiol group (generated from the thioacetate) reacts with the epoxy ring on the microsphere surface. rsc.org This process anchors the dodecyl thioacetate moiety to the microsphere.
The resulting thioacetate-functionalized microspheres possess surfaces with a high density of sulfur-containing groups. These functional groups can then be used for further chemical modifications or for direct applications. For instance, thioacetate-functionalized porous microspheres have demonstrated a high capacity for adsorbing heavy metal ions, such as copper (Cu²⁺). rsc.org The sulfur atoms act as soft Lewis bases, showing a strong affinity for soft Lewis acidic metal ions.
Research has shown that thioacetate-functionalized microspheres can exhibit an adsorption capacity as high as 158 mg of Cu²⁺ per gram of microspheres. rsc.org The adsorption mechanism often follows a chemically controlled monolayer adsorption model. rsc.org This efficient and selective binding makes these materials promising for applications in environmental remediation and the recovery of precious metals. The long dodecyl chain can also modify the surface properties of the microspheres, for instance, by increasing their hydrophobicity.
| Feature | Description | Reference |
| Functionalization Method | Introduction of thioacetate groups onto the surface of porous microspheres, often via click chemistry with epoxy-functionalized precursors. | rsc.org |
| Resulting Surface | A surface rich in sulfur-containing functional groups. | rsc.org |
| Primary Application | Adsorption of heavy metal ions due to the high affinity of sulfur for metals like copper. | rsc.org |
| Adsorption Capacity | Can reach up to 158 mg/g for Cu²⁺ ions. | rsc.org |
| Adsorption Mechanism | Follows a chemically controlled monolayer adsorption process. | rsc.org |
Advanced Characterization Techniques for S Dodecyl Ethanethioate and Its Derivatives
Spectroscopic Methods for Molecular and Supramolecular Structure Elucidation
Spectroscopic techniques are fundamental to confirming the identity and determining the structural details of S-dodecyl ethanethioate. These methods probe the nuclear and vibrational energy levels within the molecule, offering a fingerprint of its atomic composition and bonding arrangement.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are crucial for identifying the functional groups within this compound.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester group. This peak is typically observed in the range of 1690-1710 cm⁻¹. For instance, in a thioacetate (B1230152) monolayer, this peak has been identified at 1697 cm⁻¹. researchgate.net This frequency is lower than that of a typical ester (1735-1750 cm⁻¹) but similar to that of a ketone, reflecting the electronic nature of the C(O)-S bond. nih.gov Other significant absorptions include the C-H stretching vibrations of the dodecyl chain's methylene (B1212753) and methyl groups, which appear between 2850 and 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-S stretching vibration, which is often weak in the IR spectrum, gives a distinct signal in the Raman spectrum, typically found in the 650-700 cm⁻¹ region. rsc.org The S-H stretch, which would appear around 2550 cm⁻¹ for the corresponding thiol, is absent, confirming the presence of the acetyl protecting group. rsc.org This distinction is critical for monitoring the deprotection of this compound to form dodecanethiol, for example, during the formation of self-assembled monolayers.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (alkyl) | IR, Raman | 2850 - 3000 | Strong |
| C=O Stretch (thioester) | IR | 1690 - 1710 | Strong |
| CH₂ Scissor | IR, Raman | ~1465 | Medium |
| C-S Stretch | Raman | 650 - 700 | Medium |
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₄H₂₈OS), the calculated exact mass is 244.1861 g/mol . HRMS analysis would be expected to show a molecular ion peak matching this value with very high precision (typically within 5 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows the analysis of intact molecules with minimal fragmentation. nih.gov It is particularly useful for confirming the presence of this compound in solution. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 245.1939 or as an adduct with sodium [M+Na]⁺ at m/z 267.1758. This technique is highly sensitive and can be used to monitor the progress of reactions involving the thioacetate.
Surface-Sensitive Analytical Techniques
When this compound is used to form thin films or self-assembled monolayers (SAMs), surface-sensitive techniques are required to characterize the resulting layer. The thioacetate group serves as a stable precursor that can be deprotected in situ to form a thiol, which then bonds to surfaces like gold.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. When this compound is adsorbed onto a substrate like gold, XPS can confirm its presence and integrity.
The XPS spectrum of a thioacetate monolayer shows characteristic peaks for carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). The high-resolution C 1s spectrum can be deconvoluted into multiple components: the main peak for the hydrocarbon chain (C-C, C-H) at ~285.0 eV, and a distinct peak at a higher binding energy of ~289.0 eV corresponding to the carbonyl carbon (C=O) of the thioacetate group. researchgate.net The S 2p spectrum for the thioacetate shows a doublet (S 2p₃/₂ and S 2p₁/₂) centered around 163-164 eV. Upon cleavage of the acetyl group to form a gold-thiolate bond, this sulfur peak shifts to a lower binding energy (~162 eV), and the O 1s signal disappears, providing clear evidence of SAM formation. bwise.kr
Interactive Data Table: Expected XPS Binding Energies for an this compound Monolayer
| Element (Orbital) | Chemical State | Expected Binding Energy (eV) |
| C 1s | C-C, C-H (Alkyl chain) | ~285.0 |
| C 1s | C =O (Thioester) | ~289.0 |
| O 1s | C=O (Thioester) | ~532.0 |
| S 2p₃/₂ | R-S-C=O (Thioacetate) | ~163.5 |
| Au 4f₇/₂ | Au Substrate | 84.0 (Reference) |
Ellipsometry for Film Thickness and Optical Properties
Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness and refractive index of thin films. For monolayers of this compound, ellipsometry is used to determine the average thickness of the adsorbed layer.
A full monolayer of long-chain alkanethiols, such as dodecanethiol formed from this compound, typically has a thickness of 1.5 to 1.7 nm. thermofisher.comrsc.org This value is less than the full extended length of the molecule (~1.8 nm), indicating that the alkyl chains are tilted with respect to the surface normal, commonly at an angle of around 25-30 degrees. thermofisher.com Ellipsometry provides a rapid, non-destructive method to assess the quality, uniformity, and packing density of the monolayer.
Contact Angle Goniometry for Surface Wetting Characteristics
Contact angle goniometry is a crucial technique for characterizing the wetting properties of surfaces modified with this compound. This method measures the contact angle of a liquid droplet on a solid surface, providing valuable information about the surface's hydrophobicity or hydrophilicity. brighton-science.comnanoscience.com The interaction between the liquid, solid, and vapor phases determines the shape of the droplet and, consequently, the contact angle. nanoscience.com A high contact angle indicates poor wettability (hydrophobicity), while a low contact angle signifies good wettability (hydrophilicity). brighton-science.comdtic.mil
The wettability of a surface is influenced by both its chemical composition and physical topography. dtic.mil For surfaces treated with this compound, the long dodecyl chain is expected to impart hydrophobic properties. Contact angle goniometers, particularly modern optical tensiometers, utilize high-resolution cameras and software to capture and analyze the droplet's shape, ensuring accurate and reproducible measurements. nanoscience.comossila.com Both static and dynamic contact angles can be measured. The static contact angle is measured with a stationary droplet, while dynamic contact angles are observed as the droplet volume is increased (advancing angle) or decreased (receding angle). brighton-science.com
Key Parameters Measured by Contact Angle Goniometry:
| Parameter | Description | Significance for this compound Surfaces |
| Static Contact Angle | The angle formed by a stationary liquid droplet on a solid surface. brighton-science.com | Provides a fundamental measure of the hydrophobicity imparted by the this compound layer. |
| Advancing Contact Angle | The maximum contact angle observed as the volume of the droplet is increased. brighton-science.com | Characterizes the wetting of a dry surface. |
| Receding Contact Angle | The minimum contact angle observed as the volume of the droplet is decreased. brighton-science.com | Indicates the dewetting properties of the surface. |
| Contact Angle Hysteresis | The difference between the advancing and receding contact angles. | Reveals information about surface heterogeneity, roughness, and chemical functionality. |
| Roll-off Angle | The angle to which a surface must be tilted for a droplet to slide off. dtic.mil | A measure of the surface's self-cleaning ability, which is often desirable for hydrophobic surfaces. |
Chromatographic and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). unt.edu For a molecule like this compound, which possesses both a polar thioester group and a nonpolar dodecyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable method.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). This compound, being relatively nonpolar due to its long alkyl chain, will have a strong affinity for the stationary phase and will thus have a longer retention time compared to more polar impurities. The purity of an this compound sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity, while the presence of additional peaks would signify impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.
Typical HPLC Parameters for Analysis of this compound:
| Parameter | Description | Typical Conditions |
| Column | The stationary phase where separation occurs. | Reversed-phase C18 or C8 column. |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and acetonitrile or methanol. |
| Detector | The component that detects the compounds as they elute from the column. | UV detector (thioesters have a UV absorbance) or a mass spectrometer (for identification). |
| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min is a common flow rate. |
| Injection Volume | The amount of sample introduced into the system. | Typically in the range of 5-20 µL. |
Gel Permeation Chromatography (GPC) for Polymeric Products
When this compound is used as a chain transfer agent in polymerization reactions, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, the resulting polymeric products require characterization of their molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for this purpose. wikipedia.orgoreilly.com GPC separates molecules based on their hydrodynamic volume in solution. oreilly.com
The GPC system consists of a column packed with porous gel beads. selectscience.net Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller polymer chains can diffuse into the pores, leading to a longer path and later elution. selectscience.net This separation by size allows for the determination of the polymer's molecular weight distribution. lcms.cz
Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). selectscience.net For a controlled polymerization process like RAFT, a narrow molecular weight distribution (PDI close to 1.0) is expected, indicating that the polymer chains are of similar length. This is a critical indicator of a successful polymerization where this compound has effectively controlled the chain growth. The choice of eluent and column temperature is crucial and depends on the solubility of the polymer being analyzed. unt.edupolyanalytik.com For many common polymers, tetrahydrofuran (B95107) (THF) is a suitable eluent. selectscience.net
Information Obtained from GPC Analysis of Polymers Synthesized with this compound:
| Parameter | Description | Significance |
| Number-Average Molecular Weight (Mn) | The total weight of all the polymer chains in a sample, divided by the total number of polymer chains. selectscience.net | Reflects the average chain length. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the contribution of each polymer chain to the total mass of the sample. selectscience.net | Is more sensitive to the presence of high molecular weight chains. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. selectscience.net | A low PDI (close to 1.0) suggests a well-controlled polymerization, a key goal when using a chain transfer agent like this compound. |
| Chromatogram Shape | The shape of the elution peak. | A symmetrical, narrow peak indicates a uniform polymer sample. Bimodal or multimodal distributions can indicate the presence of different polymer populations. unt.edu |
Microscopic and Imaging Techniques for Morphological Analysis
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a surface's topography at the nanoscale. researchgate.net It is an invaluable tool for visualizing surfaces functionalized with this compound, such as self-assembled monolayers (SAMs). AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. jeremyjordan.me The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser beam reflected off the back of the cantilever onto a photodiode. jeremyjordan.me This allows for the generation of a detailed topographical map of the surface. jeremyjordan.me
AFM Analysis of this compound Modified Surfaces:
| Measurement | Information Provided |
| Topography Image | A 3D representation of the surface, showing features such as the packing of molecules, the presence of pinholes, or other defects in a monolayer. researchgate.net |
| Roughness Analysis | Quantitative measurement of the surface roughness (e.g., root-mean-square roughness). nih.gov This can indicate the smoothness and uniformity of the this compound coating. |
| Phase Imaging | Provides contrast based on differences in material properties like adhesion and viscoelasticity. nih.gov This can help distinguish between areas with and without the this compound coating or identify different phases in a mixed monolayer. |
| Force Spectroscopy | Measures the interaction forces between the tip and the surface as a function of their separation distance. aps.org This can provide insights into the mechanical properties of the this compound layer at the molecular level. |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is another powerful imaging technique used to investigate the morphology of surfaces at high magnifications. SEM works by scanning a focused beam of electrons onto a sample and detecting the signals produced from the interaction of the electrons with the surface. The most common signals detected are secondary electrons, which provide topographical information, and backscattered electrons, which give contrast based on atomic number.
Applications of SEM in the Analysis of this compound Modified Materials:
| Application | Information Obtained |
| Imaging of coated particles | Visualization of the uniformity and thickness of the this compound coating on micro- or nanoparticles. |
| Analysis of patterned surfaces | Examination of the fidelity and resolution of patterns created using this compound in techniques like microcontact printing. |
| Assessment of coating defects | Identification of larger-scale defects such as cracks, peeling, or incomplete coverage of the coating. |
| Characterization of composite materials | Investigation of the interface between a polymer matrix and filler particles that have been surface-modified with this compound. |
It is important to note that for SEM analysis, non-conductive samples typically require a thin conductive coating (e.g., gold or carbon) to prevent charging effects from the electron beam. This is a key consideration when imaging surfaces coated with the organic this compound molecule.
Thermal Analysis for Material Transitions (e.g., in Polythioesters)core.ac.uk
Thermal analysis techniques are crucial in characterizing the material transitions of polythioesters, providing valuable insights into their structure-property relationships. The thermal behavior, particularly the glass transition temperature (Tg) and melting temperature (Tm), is significantly influenced by the chemical structure of the polymer, including the nature of the backbone and the length and flexibility of any side chains. For polythioesters derived from or containing this compound moieties, the long dodecyl side chain is expected to play a pivotal role in determining the material's thermal characteristics.
Detailed Research Findings
The thermal properties of polythioesters are a subject of ongoing research, with a focus on how their molecular architecture affects their performance in various applications. The presence of a thioester group in the polymer backbone or as a pendant group generally influences the thermal stability and transition temperatures compared to their polyester (B1180765) counterparts.
Research on various poly(thioacrylate)s, which are a subset of polythioesters, has provided foundational knowledge in this area. For instance, studies on poly(thioacrylate)s with shorter alkyl side chains, such as ethyl and propyl groups, have established baseline thermal data for this class of polymers. A study on the synthesis and polymerization of thioester-containing compounds investigated the thermal properties of several poly(thioacrylate)s using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.net
While direct thermal analysis data for polythioesters specifically incorporating a dodecyl side chain from this compound is not extensively documented in publicly available literature, the behavior of other polymer systems with long alkyl side chains offers valuable predictive insights. In various polymer classes, such as poly(3-alkylthiophene)s and polyimides, the length of the alkyl side chain has been shown to have a profound effect on thermal transitions. mdpi.com Generally, increasing the length of a flexible alkyl side chain tends to lower the glass transition temperature due to an increase in free volume and chain flexibility, a phenomenon known as internal plasticization.
Thermogravimetric analysis of poly(thioacrylate)s with shorter side chains has shown that their thermal degradation typically occurs at temperatures above 300°C. researchgate.net The degradation of polymers with long alkyl side chains often occurs in multiple stages, with the initial weight loss corresponding to the decomposition of the side chains, followed by the degradation of the polymer backbone at higher temperatures.
The table below presents thermal data for a series of poly(thioacrylate)s with varying short alkyl side chains, as reported in a doctoral thesis. This data serves as a reference point for understanding the fundamental thermal characteristics of the poly(thioacrylate) backbone.
Interactive Data Table: Thermal Properties of Various Poly(thioacrylate)s
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Mass Loss Temperature (Td5) (°C) |
| Poly(ethyl thioacrylate) (PETA) | 12 | > 316 |
| Poly(n-propyl thioacrylate) (PnPTA) | - | - |
| Poly(isopropyl thioacrylate) (PiPTA) | - | - |
| Poly(phenyl thioacrylate) (PPhTA) | - | - |
| Poly(ethyl acrylate) (PEA) - for comparison | -21 | 293 |
| Data sourced from a study on the synthesis and polymerization of thioester containing compounds. researchgate.net Note: Specific values for PnPTA, PiPTA, and PPhTA were not provided in the reference. |
Based on the established trends in other polymer systems, it can be extrapolated that a polythioester with a dodecyl side chain would likely exhibit a lower glass transition temperature than its counterparts with shorter alkyl chains due to the plasticizing effect of the long, flexible C12 chain. The thermal stability would also be influenced by the dodecyl group, potentially showing an initial degradation step related to the side chain.
Computational and Theoretical Chemistry Studies of S Dodecyl Ethanethioate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of S-dodecyl ethanethioate at the molecular level. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about electron distribution and energy.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.com It is particularly useful for analyzing the distribution of electrons and predicting the reactivity of compounds like this compound. DFT calculations can determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org For thioesters, the electronic environment of the carbonyl group and the sulfur atom is of particular interest, as it governs their susceptibility to nucleophilic attack. nih.gov
Theoretical studies on similar thioester systems have shown that the nature of the substituents can significantly impact the electronic structure and stability. nih.gov For this compound, the long dodecyl chain, being an electron-donating group, would influence the electron density around the thioester functional group.
DFT is also employed to map out reaction pathways, for instance, in hydrolysis or transthioesterification reactions. researchgate.netulisboa.pt By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. For this compound, this could elucidate the mechanism of its cleavage or its participation in ligation reactions, which are analogous to processes observed in native chemical ligation of peptides. nih.govacs.org Theoretical calculations on related systems have identified anionic stepwise mechanisms for O-to-S acyl transfers, with the cleavage of the C-O or C-S bond being the rate-limiting step. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Thioesters. This table presents plausible values based on trends observed in computational studies of thioesters.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| S-Methyl Ethanethioate | -6.8 | -0.5 | 6.3 |
| S-Ethyl Ethanethioate | -6.7 | -0.4 | 6.3 |
| S-Propyl Ethanethioate | -6.6 | -0.4 | 6.2 |
| This compound | -6.2 | -0.2 | 6.0 |
Note: These are representative values and would vary with the specific functional and basis set used in the calculation.
Ab Initio Methods (e.g., CCSD) for High-Accuracy Calculations
For achieving higher accuracy in computational results, ab initio methods such as the Coupled Cluster with Singles and Doubles (CCSD) are utilized. These methods are computationally more intensive than DFT but provide benchmark-quality data for energies and molecular properties. High-accuracy calculations are particularly important for validating the results obtained from more approximate methods like DFT and for studying systems where electron correlation effects are prominent. While no specific CCSD studies on this compound are available, such calculations would be invaluable for obtaining precise bond dissociation energies, reaction barriers, and intermolecular interaction energies, which are crucial for understanding its stability and reactivity.
Prediction of Spectroscopic Properties
Quantum chemical calculations are also adept at predicting various spectroscopic properties. For instance, theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. mdpi.com For this compound, this would involve calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions. The characteristic carbonyl (C=O) stretch of the thioester group is a key feature in the IR spectrum. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretching | ~1680-1700 |
| C-S | Stretching | ~600-700 |
| C-H (Alkyl) | Stretching | ~2850-2960 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of dynamic processes such as self-assembly and conformational changes.
Modeling of Self-Assembly Processes (e.g., SAM Formation)
Due to its amphiphilic nature, with a polar thioester head group and a long nonpolar dodecyl tail, this compound is expected to exhibit self-assembly in appropriate solvents or on surfaces. MD simulations are widely used to model the formation of micelles and self-assembled monolayers (SAMs). rsc.orgnih.gov Simulations can reveal the mechanism of aggregation, starting from randomly distributed molecules to the formation of ordered structures. rsc.org For this compound, simulations could predict the critical micelle concentration (CMC) in an aqueous environment and characterize the structure and dynamics of the resulting micelles. On a solid substrate, such as gold, the sulfur atom of the thioester can form a bond, leading to the formation of a SAM, a process that can be effectively modeled with MD. rsc.org
Computational Design of this compound-Based Materials
The strategic design of novel materials with tailored properties is a cornerstone of modern chemistry and materials science. Computational chemistry has emerged as a powerful tool in this endeavor, enabling the in silico design and evaluation of molecules and materials before their physical synthesis. This approach accelerates the discovery process, reduces experimental costs, and provides deep insights into structure-property relationships. In the context of this compound, a long-chain thioester, computational methods offer a pathway to explore its potential in functional organic materials and to understand its reactivity in catalytic processes.
In Silico Screening for Functional Organic Materials
In silico screening involves the use of computational methods to rapidly assess large libraries of virtual compounds for specific properties. This high-throughput approach is invaluable for identifying promising candidates for various applications, from pharmaceuticals to organic electronics. For this compound and its derivatives, in silico screening can be employed to predict properties relevant to their use in functional organic materials.
One area of interest is the development of self-assembling monolayers (SAMs) and other ordered molecular structures. The long dodecyl chain of this compound suggests its potential as a building block for such materials. Computational screening could be used to evaluate how modifications to the thioester headgroup or the alkyl chain length affect the packing and stability of these assemblies. For instance, density functional theory (DFT) calculations can predict intermolecular interaction energies and geometric arrangements within a virtual monolayer.
| Virtual Derivative of this compound | Predicted Packing Energy (kJ/mol) | Predicted Tilt Angle (degrees) | Key Intermolecular Interactions |
| This compound | -120.5 | 25 | Van der Waals, Dipole-dipole |
| S-Tetradecyl ethanethioate | -145.2 | 24 | Enhanced Van der Waals |
| S-Dodecyl propanethioate | -123.8 | 26 | Increased Dipole-dipole |
| S-Dodecyl trifluoroethanethioate | -115.7 | 28 | Steric hindrance, Dipole-repulsion |
This table presents hypothetical data based on general principles of computational screening for self-assembled monolayers. The values are for illustrative purposes to demonstrate the type of information that can be obtained from such studies.
Furthermore, in silico methods can be used to screen for electronic properties. Thioester-containing polymers have garnered interest for applications in smart materials and bioconjugates. rsc.orgresearchgate.net By computationally screening derivatives of this compound, researchers can identify candidates with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics. mdpi.com High-throughput computational methods have been successfully applied to predict and identify promising synthetic targets for crystalline materials like zeolites, demonstrating the power of this approach in materials discovery. nih.gov
Mechanistic Insights for Catalytic Transformations
Computational chemistry, particularly DFT, is extensively used to elucidate the mechanisms of chemical reactions. Understanding the reaction pathway, identifying transition states, and determining the energies of intermediates are critical for optimizing catalytic processes. For this compound, computational studies can provide invaluable insights into its synthesis and subsequent transformations.
A significant area of research is the catalytic synthesis of thioesters. For example, the dehydrogenative coupling of thiols and alcohols to form thioesters, catalyzed by ruthenium pincer complexes, has been investigated through a combination of experimental and computational (DFT) approaches. acs.orgnih.govacs.org These studies have revealed the productive and competing reaction pathways and rationalized the observed chemoselectivity for thioester formation over the thermodynamically more favorable ester formation. acs.orgnih.gov The computational models indicate that the stability of the ruthenium-thiolate intermediate is a key factor in directing the reaction towards the thioester product. nih.gov
| Reaction Step (Hypothetical for this compound Synthesis) | Calculated Free Energy Barrier (kcal/mol) | Nature of Step |
| Oxidative addition of ethanethiol (B150549) to Ru-catalyst | 12.5 | Thiol C-H activation |
| Alcohol coordination and proton transfer | 8.2 | Formation of alkoxide ligand |
| β-hydride elimination from alkoxide | 25.8 | Rate-determining step |
| Reductive elimination of this compound | -15.3 | Product release |
This table illustrates the type of energetic data that can be generated from DFT studies of a catalytic cycle, using a hypothetical ruthenium-catalyzed synthesis of this compound as an example. The values are illustrative.
Similarly, the reverse reaction, the hydrogenation of thioesters to thiols and alcohols, can be computationally modeled. acs.orgnih.gov Such studies help in understanding how factors like hydrogen pressure can control the direction of the reaction. nih.govacs.org For this compound, computational modeling could be used to design catalysts that selectively cleave the thioester bond under mild conditions, which is relevant for applications in biodegradable polymers and drug delivery systems. acs.orgnih.gov
Moreover, computational tools can be applied to understand the reactivity of the thioester functional group itself. For instance, the mechanism of hydrolysis or aminolysis of thioesters can be modeled to predict their stability and degradation pathways in different environments. This is particularly important for designing thioester-based materials with controlled release properties. acs.orgnih.gov By providing a detailed atomistic view of reaction mechanisms, computational studies can guide the rational design of catalysts and reaction conditions for the synthesis and functionalization of this compound and related materials.
Future Research Directions and Emerging Trends
Development of Novel Chemo- and Regioselective Synthesis Methods
The synthesis of thioesters, including S-dodecyl ethanethioate, is a well-established area of organic chemistry. Traditional methods often involve the reaction of a thiol with an acylating agent. However, future research will likely focus on the development of more sophisticated synthetic strategies that offer enhanced chemo- and regioselectivity. This is particularly crucial when dealing with complex molecular architectures where multiple reactive functional groups are present.
One promising avenue is the use of catalytic systems that can selectively activate specific thiol or acyl groups, thereby avoiding the need for extensive protecting group strategies. For instance, enzyme-catalyzed reactions could offer unparalleled selectivity under mild conditions. Furthermore, the development of novel coupling reagents that are tolerant of a wide range of functional groups would streamline the synthesis of complex molecules containing the this compound moiety.
Recent advancements in organocatalysis could also be harnessed for the synthesis of this compound and its derivatives. For example, cyanuric chloride has been demonstrated as an effective organocatalyst for the thioacetalization of aromatic aldehydes with various thiols, suggesting its potential applicability in thioesterification reactions. acs.org The exploration of such metal-free catalytic systems aligns with the growing demand for more sustainable and environmentally friendly chemical processes.
Exploration of this compound in Responsive and Adaptive Materials
A significant emerging trend in materials science is the development of "smart" materials that can respond to external stimuli such as light, heat, pH, or chemical analytes. The long dodecyl chain of this compound imparts amphiphilic character, which could be exploited in the design of responsive materials.
The thioester linkage itself presents an interesting functional group for creating responsive systems. For example, polymers containing thiol-responsive groups have been shown to undergo self-propagating reactions that lead to a macroscopic change in their optical properties. nih.gov While this example involves a different thiol-containing moiety, the principle could be adapted to systems incorporating this compound. The thioester could be designed to cleave under specific conditions, triggering a change in the material's properties.
Furthermore, the integration of this compound into polymer architectures could lead to the development of self-healing materials. Polysulfide-based materials have demonstrated self-healing capabilities through disulfide exchange reactions. pcimag.comrsc.org Future research could explore the conversion of the thioester group in this compound-containing polymers into dynamic disulfide bonds, thereby imparting self-healing properties. The long alkyl chains could also contribute to the material's flexibility and processability.
Integration into Advanced Functional Devices (e.g., Molecular Switches, Sensors)
The ability of long-chain thiols to form highly ordered self-assembled monolayers (SAMs) on gold surfaces is well-documented. nih.govharvard.edudigitellinc.comnih.gov Dodecanethiol (DDT), a close structural relative of this compound, has been extensively studied for its ability to form dense and insulating monolayers. digitellinc.comnih.gov These SAMs are of great interest for applications in molecular electronics, serving as components in nanocircuits, including as insulators and semiconductors. digitellinc.com
Future research should investigate the potential of this compound to form similar well-ordered monolayers. The presence of the ethanethioate headgroup, as opposed to the simple thiol of DDT, could introduce different packing arrangements and electronic properties at the surface. These differences could be harnessed to create molecular switches, where the conformation or orientation of the this compound molecules within the SAM is altered by an external stimulus, leading to a change in the electrical conductivity of the monolayer.
Moreover, the functionalization of the acetyl group in this compound could open up possibilities for the development of chemical sensors. By attaching a receptor unit that selectively binds to a target analyte, the binding event could trigger a measurable change in the properties of the SAM, such as its thickness, capacitance, or conductivity. The formation of Langmuir-Blodgett films, another technique for creating highly organized thin films, could also be explored for this compound, potentially for applications in biosensors by immobilizing enzymes. wikipedia.orgnih.govbiolinscientific.comcore.ac.uk
Interdisciplinary Research at the Interface of Organic, Polymer, and Surface Chemistry
The full realization of this compound's potential will require a highly interdisciplinary approach, bridging the gap between fundamental organic synthesis, polymer chemistry, and surface science.
Organic Chemistry: The development of novel synthetic routes to this compound and its derivatives with tailored functionalities is paramount. This includes creating more complex molecules where the this compound moiety is a key building block.
Polymer Chemistry: The incorporation of this compound into various polymer architectures, such as block copolymers or side-chain functionalized polymers, will be crucial for developing new materials with unique properties. Research into polymerization techniques that are compatible with the thioester functionality will be essential. The study of stimuli-responsive polymers is a rapidly growing field with potential applications in areas like drug delivery. nih.gov
Surface Chemistry: The investigation of the self-assembly behavior of this compound on different substrates, particularly gold, will be a key area of research. Understanding the packing, orientation, and electronic properties of the resulting monolayers is critical for their application in functional devices. Techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV) will be invaluable in characterizing these surfaces. nih.govdigitellinc.comnih.gov
By fostering collaboration between these disciplines, researchers can move beyond the fundamental chemistry of this compound and begin to engineer its properties for specific, high-value applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
